molecular formula C11H15NO3 B13866928 Methyl 6-oxo-1,2,3,4,7,8-hexahydroisoquinoline-8a-carboxylate

Methyl 6-oxo-1,2,3,4,7,8-hexahydroisoquinoline-8a-carboxylate

Cat. No.: B13866928
M. Wt: 209.24 g/mol
InChI Key: PLKLGVGHIVHXMM-UHFFFAOYSA-N
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Description

Methyl 6-oxo-1,2,3,4,7,8-hexahydroisoquinoline-8a-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-oxo-1,2,3,4,7,8-hexahydroisoquinoline-8a-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzaldehyde with an amine to form an imine, followed by cyclization and oxidation to yield the desired isoquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-1,2,3,4,7,8-hexahydroisoquinoline-8a-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the isoquinoline ring .

Scientific Research Applications

Methyl 6-oxo-1,2,3,4,7,8-hexahydroisoquinoline-8a-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-oxo-1,2,3,4,7,8-hexahydroisoquinoline-8a-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-oxo-1,2,3,4,7,8-hexahydroisoquinoline-8a-carboxylate is unique due to its specific structural features and the presence of the carboxylate group at the 8a position.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 6-oxo-1,2,3,4,7,8-hexahydroisoquinoline-8a-carboxylate

InChI

InChI=1S/C11H15NO3/c1-15-10(14)11-4-2-9(13)6-8(11)3-5-12-7-11/h6,12H,2-5,7H2,1H3

InChI Key

PLKLGVGHIVHXMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(=O)C=C1CCNC2

Origin of Product

United States

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